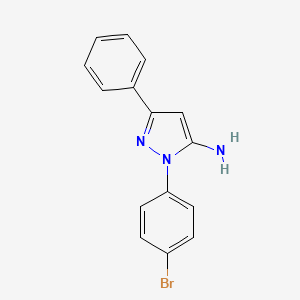

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine

説明

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound exists as a crystalline organic compound with the molecular formula C₁₅H₁₂BrN₃ and a molecular weight of 314.186 grams per mole. The compound bears the Chemical Abstracts Service registry number 72411-50-8, which serves as its unique chemical identifier in databases worldwide. The substance demonstrates characteristic physical properties including a melting point range of 164-168 degrees Celsius and appears as a pale crystalline powder under standard conditions.

The International Union of Pure and Applied Chemistry nomenclature for this compound has been documented with several acceptable variations reflecting different naming conventions within the chemical literature. The primary International Union of Pure and Applied Chemistry name is presented as this compound, while alternative systematic names include 2-(4-bromophenyl)-5-phenylpyrazol-3-amine. These naming variations reflect the different numbering systems that can be applied to pyrazole rings, with both representations being chemically equivalent and acceptable within International Union of Pure and Applied Chemistry guidelines.

The molecular structure can be precisely described through its Simplified Molecular Input Line Entry System notation: NC1=CC(=NN1C1=CC=C(Br)C=C1)C1=CC=CC=C1. This notation reveals the compound's structural framework, featuring a five-membered pyrazole ring substituted at position 1 with a 4-bromophenyl group, at position 3 with a phenyl group, and at position 5 with an amine group. The International Chemical Identifier string provides additional structural detail: InChI=1S/C15H12BrN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2.

Table 1: Fundamental Chemical Properties of this compound

Historical Development in Heterocyclic Chemistry Research

The historical foundation for understanding this compound lies within the broader development of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr first coined the term "pyrazole" and established the fundamental principles that would guide subsequent research in this heterocyclic system. His initial investigations focused on the structural characterization of these five-membered nitrogen-containing rings and their potential therapeutic applications.

The significance of Knorr's contributions extends beyond nomenclature to encompass fundamental synthetic methodologies that remain relevant to contemporary pyrazole chemistry. His research established that pyrazoles represent a unique class of compounds characterized by two adjacent nitrogen atoms within a five-membered aromatic ring system. This structural arrangement creates distinctive electronic properties that differentiate pyrazoles from other heterocyclic systems and contribute to their diverse chemical reactivity patterns.

Following Knorr's foundational work, the field of pyrazole chemistry experienced steady growth throughout the late nineteenth and early twentieth centuries. A crucial milestone occurred in 1898 when German chemist Hans von Pechmann developed a classical synthetic method for pyrazole preparation using acetylene and diazomethane. This methodology represented one of the earliest systematic approaches to pyrazole synthesis and established precedents for the diverse synthetic strategies that would subsequently emerge.

The natural occurrence of pyrazole derivatives was first documented in 1959 when Japanese researchers isolated 1-pyrazolyl-alanine from watermelon seeds. This discovery challenged the prevailing assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for investigating naturally occurring pyrazole systems. The identification of natural pyrazoles provided important validation for the biological relevance of these heterocyclic structures and stimulated increased interest in their potential applications.

Contemporary research in pyrazole chemistry has evolved to encompass sophisticated structural variations exemplified by compounds such as this compound. The incorporation of halogenated aromatic substituents represents a significant advancement from the simple pyrazole structures initially studied by Knorr and his contemporaries. Modern synthetic capabilities enable the precise positioning of diverse functional groups around the pyrazole core, creating opportunities for fine-tuning molecular properties and expanding the scope of pyrazole applications.

Position Within Pyrazole Derivative Classification Systems

This compound occupies a specific position within the comprehensive classification systems used to organize pyrazole derivatives according to their structural features and substitution patterns. The compound belongs to the broad category of 1,3,5-trisubstituted pyrazoles, which represents one of the most extensively studied subclasses within pyrazole chemistry. This classification system organizes pyrazoles based on the number and positions of substituents attached to the five-membered heterocyclic core.

Within the trisubstituted pyrazole category, this compound can be further classified as a 1,3-diarylpyrazole derivative due to the presence of aromatic ring systems at positions 1 and 3 of the pyrazole core. This subclassification is significant because 1,3-diarylpyrazoles have been recognized as a structurally important class with distinct chemical and biological properties that differentiate them from other pyrazole substitution patterns.

The presence of the bromine atom in the para position of the phenyl ring at position 1 places this compound within the specialized category of halogenated pyrazole derivatives. Halogenated pyrazoles represent an important subclass that has received considerable attention due to the unique electronic effects imparted by halogen substituents. The bromine atom serves as an electron-withdrawing group that influences the overall electronic distribution within the molecule and affects its reactivity profile.

The amine functional group at position 5 of the pyrazole ring provides another important classification criterion, categorizing this compound among aminopyrazole derivatives. Aminopyrazoles constitute a significant subclass within pyrazole chemistry due to the unique chemical properties conferred by the amino group. The amino functionality serves as both a hydrogen bond donor and acceptor, influencing molecular interactions and contributing to the compound's overall chemical behavior.

Table 2: Classification Hierarchy for this compound

| Classification Level | Category | Defining Features |

|---|---|---|

| Primary | Pyrazole Derivatives | Five-membered ring with two adjacent nitrogen atoms |

| Secondary | Trisubstituted Pyrazoles | Substituents at positions 1, 3, and 5 |

| Tertiary | 1,3-Diarylpyrazoles | Aromatic rings at positions 1 and 3 |

| Quaternary | Halogenated Pyrazoles | Bromine substituent on aromatic ring |

| Quaternary | Aminopyrazoles | Amino group at position 5 |

The structural complexity of this compound exemplifies the sophisticated molecular architectures achievable within modern pyrazole chemistry. The compound integrates multiple functional elements including aromatic systems, halogen substituents, and amino groups within a single molecular framework. This integration demonstrates the evolution of pyrazole chemistry from the simple structures initially investigated in the nineteenth century to the complex, multifunctional derivatives that characterize contemporary research in this field.

The classification of this compound within established pyrazole derivative systems provides important context for understanding its chemical properties and potential applications. The specific combination of structural features present in this compound positions it as a representative example of modern heterocyclic design principles, where multiple functional groups are strategically incorporated to achieve desired molecular properties and reactivity patterns.

特性

IUPAC Name |

2-(4-bromophenyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTCKFIPUHVCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404255 | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72411-50-8 | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(4-bromophenyl)-3-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Pyrazole Ring Formation via Condensation of Phenylhydrazine and 4-Bromoacetophenone

The most common and direct synthetic route to 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-amine involves the condensation of 4-bromoacetophenone with phenylhydrazine under acidic or neutral conditions to form a hydrazone intermediate, which then cyclizes to the pyrazole ring. This reaction typically proceeds in ethanol as a solvent under reflux conditions.

-

4-Bromoacetophenone + Phenylhydrazine → Hydrazone intermediate → Cyclization → this compound

-

- Solvent: Ethanol

- Temperature: Reflux (~78 °C)

- Time: 4–8 hours

- Acid catalyst: Sometimes acetic acid or hydrochloric acid is used to facilitate hydrazone formation

Yield: Moderate to high yields (60–85%) depending on reaction optimization

This method is favored for its simplicity and accessibility of starting materials.

Alternative One-Pot or Multi-Component Syntheses

Recent advances have demonstrated one-flask or modular approaches to pyrazole derivatives, which can be adapted for this compound:

One-Flask Vilsmeier Reaction and Cyclization: Starting from 5-aminopyrazoles, treatment with phosphorus tribromide (PBr3) in N,N-dimethylformamide (DMF) generates Vilsmeier reagents that facilitate formylation and subsequent cyclization to pyrazolo derivatives. Although this method is more commonly applied to pyrazolo[3,4-d]pyrimidines, it illustrates the utility of PBr3-mediated cyclizations in pyrazole chemistry.

Hydrazone and Phenacyl Bromide Coupling: Hydrazones derived from aryl aldehydes can be reacted with substituted acetophenones or phenacyl bromides to form 3,5-diarylpyrazoles. This method allows for structural diversity and can be adapted to include 4-bromo substituents.

Bromination via Electrophilic Aromatic Substitution

If the pyrazole core is synthesized without the bromine substituent, bromination at the para position of the phenyl ring can be achieved by electrophilic aromatic substitution using bromine (Br2) in the presence of iron(III) chloride (FeCl3) as a catalyst in dichloromethane at low temperature (0 °C). This step yields the 4-bromo derivative with good selectivity and yields around 78%.

Reaction Optimization and Yield Enhancement

Key factors influencing the yield and purity of this compound include:

Solvent Choice: Ethanol is commonly used, but polar aprotic solvents like DMF can improve solubility and reaction rates in some protocols.

Temperature and Time: Reflux conditions for 4–8 hours are typical; microwave-assisted heating can reduce reaction time and improve yields by 15–20%.

Stoichiometry: Using slight excess of phenylhydrazine or 4-bromoacetophenone can drive the reaction to completion.

Catalysts: Acid catalysts (e.g., acetic acid) can facilitate hydrazone formation and cyclization.

Data Table: Summary of Preparation Methods

Mechanistic Insights

The initial hydrazone formation involves nucleophilic attack of phenylhydrazine on the carbonyl carbon of 4-bromoacetophenone, followed by dehydration.

Cyclization proceeds via intramolecular nucleophilic attack of the hydrazone nitrogen on the adjacent carbonyl or activated carbon, forming the pyrazole ring.

Bromination occurs via electrophilic aromatic substitution, where the bromine electrophile attacks the activated aromatic ring, facilitated by FeCl3.

In one-flask Vilsmeier reactions, PBr3 generates a reactive iminium intermediate that promotes formylation and subsequent heterocyclization.

化学反応の分析

Substitution Reactions

The bromine atom at the 4-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS), enabling functionalization.

Key Findings :

- Laccase-mediated C-4 arylation with catechols proceeds under mild conditions (RT, 24 hr) with high chemoselectivity .

- Suzuki coupling retains the pyrazole framework while introducing diverse aryl groups at the 4-position.

Cyclization Reactions

The amino group at position 5 participates in domino reactions to form fused heterocycles.

Mechanistic Insight :

- Arylglyoxals act as bifunctional electrophiles, enabling sequential imine formation and cyclization .

- Tautomerism of the pyrazol-5-amine facilitates nucleophilic attack at the α-position of carbonyl groups .

Oxidative Coupling

The amino group undergoes oxidative dehydrogenation to form azo derivatives.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| I₂/TBHP in ethanol (50°C) | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 89% | |

| CuCl₂/O₂ in DMF (80°C) | Azopyrroles (e.g., compound 3e ) | 72% |

Key Observations :

- Iodine acts as both an oxidizing agent and an electrophile, enabling simultaneous C–I and N–N bond formation .

- Copper catalysis promotes radical-based coupling, with oxygen as a terminal oxidant .

Amino Group Modifications

Electrophilic Aromatic Substitution

| Position | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrazole C-4 | Br₂/FeCl₃ (CH₂Cl₂, 0°C) | 4-Bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-amine | 78% |

Stability and Reactivity Trends

科学的研究の応用

Pharmaceutical Development

This compound plays a significant role in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain relief.

Key Findings:

- Anti-inflammatory Properties: Research indicates that derivatives of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-amine exhibit anti-inflammatory effects, making them potential candidates for developing new anti-inflammatory drugs. For instance, compounds synthesized from this pyrazole framework have shown efficacy in inhibiting cyclin-dependent kinases, which are crucial in cell cycle regulation and inflammation pathways .

- Antiviral Activity: A study reported promising antiviral activity against the H5N1 virus for derivatives synthesized from similar pyrazole structures, highlighting the potential for developing antiviral medications .

Data Table: Pharmaceutical Applications

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals.

Key Findings:

- Pesticide Development: The compound has been explored for its effectiveness in developing pesticides that enhance crop yield and protect against pests. Its structural characteristics allow for modifications that can lead to more effective agrochemical formulations .

Material Science

The compound is also being investigated for its potential applications in material science.

Key Findings:

- Novel Material Synthesis: Research has focused on using this compound to create materials with enhanced thermal stability and chemical resistance. These properties are beneficial for applications in coatings and polymers .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying various biological processes.

Key Findings:

- Enzyme Interaction Studies: The compound aids researchers in studying enzyme interactions and biological pathways critical for drug discovery. Its ability to function as a biochemical probe allows for deeper insights into cellular mechanisms .

Data Table: Biochemical Applications

| Application Type | Description | Reference |

|---|---|---|

| Enzyme Interaction Study | Investigating biological pathways | |

| Drug Discovery Tool | Used as a probe in biochemical assays |

Case Studies

Several studies have highlighted the practical applications of this compound:

- Antiviral Activity Study: A detailed investigation into the synthesis of pyrazole derivatives showed significant antiviral activity against H5N1 virus strains, with specific compounds demonstrating low EC50 values and high selectivity indices .

- Material Development: Researchers developed a series of novel polymers incorporating this compound that exhibited improved thermal and chemical stability, suitable for industrial applications .

作用機序

The mechanism of action of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine depends on its specific application:

類似化合物との比較

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine, highlighting differences in substituents and their impact on molecular properties:

Key Observations :

- Aromatic vs. Alkyl Substituents : Replacing the phenyl group with methyl (e.g., in ) reduces molecular weight but may decrease π-π stacking interactions critical for biological activity .

- Ortho/Meta Substitution : Substituting phenyl with o-tolyl or m-tolyl () introduces steric hindrance, which could influence binding affinity in enzyme inhibition studies .

生物活性

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHBrN and a molecular weight of approximately 284.15 g/mol. The presence of the bromine atom in the para position of the phenyl ring is crucial for its biological activity, enhancing its reactivity and potential for further chemical modifications.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : The initial step often includes the reaction of phenylhydrazine with appropriate carbonyl compounds.

- Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution reactions.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit substantial anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | |

| 3-(2-Bromophenyl)-1H-pyrazol-5-amine | SiHa | 8.0 | |

| 5-(2-Bromophenyl)-1H-pyrazol-3-amine | PC-3 | 10.0 |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Analogous pyrazole derivatives have been tested against various bacterial strains, demonstrating significant inhibition rates .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 40 µg/mL | |

| 3-(2,5-Dibromophenyl)-1H-pyrazol-5-amine | Bacillus subtilis | 30 µg/mL |

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve interaction with specific biological targets such as tubulin, leading to disruption in microtubule dynamics, which is critical in cancer cell proliferation .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on Breast Cancer Cells : A study demonstrated that a derivative with a similar structure significantly reduced cell viability in MDA-MB-231 breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : Another research evaluated the antimicrobial potential against Mycobacterium tuberculosis, showing promising results comparable to standard treatments .

Q & A

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine, and what factors influence yield optimization?

The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through cyclization of monomethylhydrazine and ethyl acetoacetate, followed by reaction with ammonium thiocyanate . Microwave-assisted reactions have been employed to improve yields, as seen in the unexpected high-yield formation of pyrazole derivatives under microwave conditions (e.g., 89% yield for a related bromophenyl-pyrazole) . Key factors affecting yield include reaction temperature, solvent polarity, and substituent steric effects.

Q. How is the structural characterization of this compound validated in academic research?

X-ray crystallography is the gold standard for structural validation. For example, Jairo Quiroga et al. resolved the crystal structure of a related pyrazole derivative using single-crystal X-ray diffraction, confirming bond lengths, angles, and hydrogen-bonding patterns (e.g., C–H···π interactions forming cyclic dimers) . Complementary techniques include IR, NMR, and mass spectroscopy to verify functional groups and molecular weight . Software tools like SHELXL are critical for refining crystallographic data .

Q. What initial biological screening assays are applied to evaluate its pharmacological potential?

Standard assays include:

- Antifungal/Antibacterial Activity : Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against pathogens like Candida albicans .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MDA-MB-231 breast cancer cells) to assess inhibitory effects on invasion and migration .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., σ₁ receptor antagonism) .

Advanced Research Questions

Q. How can computational modeling elucidate its interactions with biological targets like NMDA or σ₁ receptors?

Virtual screening and molecular docking are used to predict binding modes. For instance, Fang Wang et al. identified urokinase receptor (uPAR) inhibitors by docking pyrazole derivatives into receptor active sites, correlating binding affinity with anti-metastatic activity . Density Functional Theory (DFT) calculations can optimize ligand-receptor interactions by analyzing electron distribution and steric complementarity . Advanced tools like Mercury CSD facilitate packing similarity analyses to compare crystal structures with receptor-binding pockets .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or structural modifications. For example:

- Solvent Effects : Emission spectra of pyrazole derivatives vary significantly in polar solvents like DMSO (λem = 356 nm) vs. non-polar solvents .

- Substituent Impact : Adding electron-withdrawing groups (e.g., -CF₃) enhances lipophilicity and membrane permeability, altering antifungal IC50 values .

- Assay Sensitivity : NMDA receptor antagonism (e.g., DQP-1105) may show variability due to differences in cell-line receptor expression levels .

Q. What strategies improve the selectivity of this compound for target receptors over off-site proteins?

- Pharmacophore Refinement : Introducing bulky substituents (e.g., 4-methoxyphenyl) reduces off-target binding by steric hindrance .

- Isosteric Replacement : Replacing oxygen with sulfur in thiourea derivatives enhances σ₁ receptor selectivity (e.g., 1a-9a vs. 1b-9b regioisomers) .

- Metabolic Profiling : LC-MS/MS identifies metabolites that interfere with target engagement, guiding structural modifications .

Q. How can crystallographic data resolve ambiguities in tautomeric or conformational states?

High-resolution X-ray structures (e.g., R factor < 0.05) can distinguish between keto-enol tautomers by precisely locating hydrogen atoms . For example, Hoong-Kun Fun et al. resolved the thioamide conformation in a pyrazole-carbothioamide derivative using low-temperature (100 K) crystallography . ORTEP-3 visualizations aid in interpreting thermal ellipsoids and disorder models .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability during synthesis?

Q. How can researchers optimize microwave-assisted synthesis for scale-up?

Key parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。